molecular formula C11H12F2N2 B13042387 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13042387
M. Wt: 210.22 g/mol
InChI Key: QYGLBXWVSJOMSF-NSHDSACASA-N
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Description

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an aminobutyl group attached to a difluorobenzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzonitrile and (S)-1-aminobutane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pressure are carefully regulated to ensure optimal yield and purity.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S)-1-Aminobutyl)-2,6-difluorobenzamide
  • 4-((1S)-1-Aminobutyl)-2,6-difluorobenzylamine
  • 4-((1S)-1-Aminobutyl)-2,6-difluorobenzaldehyde

Uniqueness

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzenecarbonitrile core and aminobutyl side chain make it a versatile compound with diverse applications.

Properties

Molecular Formula

C11H12F2N2

Molecular Weight

210.22 g/mol

IUPAC Name

4-[(1S)-1-aminobutyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m0/s1

InChI Key

QYGLBXWVSJOMSF-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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